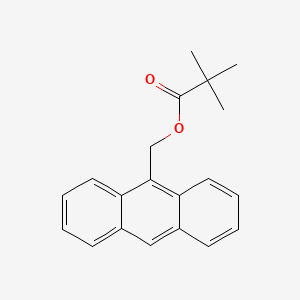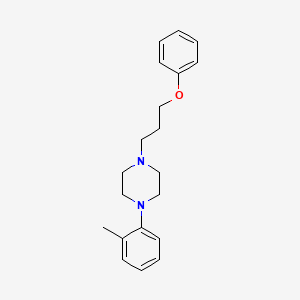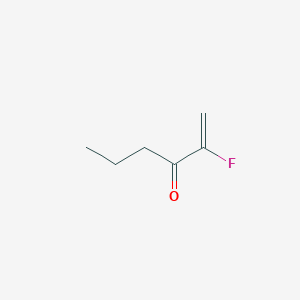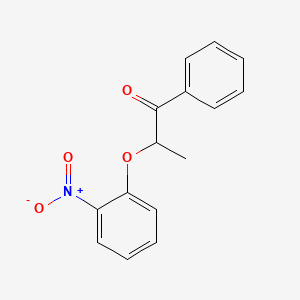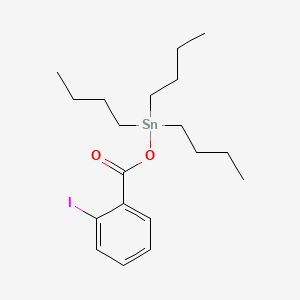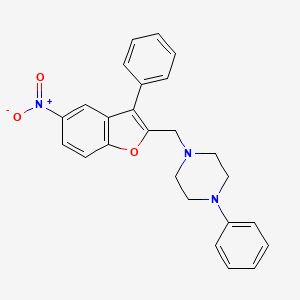
Ethanediimidamide, N,N',N'',N'''-tetrakis(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of four methylphenyl groups attached to an ethanediimidamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- typically involves the reaction of ethanediimidamide with 4-methylphenyl derivatives under controlled conditions. One common method includes the use of aromatic borates and 1,3,5-triethynylbenzene in Suzuki and Sonogashira polymerization reactions . These reactions are carried out in the presence of suitable catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical and chemical processes. Its electron-rich nature and conjugated system enable it to participate in redox reactions and act as a catalyst or inhibitor in different contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Known for its chelating properties and use in metal extraction and catalysis.
N,N,N’,N’-Tetraacetylethylenediamine: Used in various industrial applications, including as a bleaching activator in detergents.
Uniqueness
Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- stands out due to its unique combination of four methylphenyl groups, which impart distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
75390-40-8 |
|---|---|
Molekularformel |
C30H30N4 |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
1-N,1-N',2-N,2-N'-tetrakis(4-methylphenyl)ethanediimidamide |
InChI |
InChI=1S/C30H30N4/c1-21-5-13-25(14-6-21)31-29(32-26-15-7-22(2)8-16-26)30(33-27-17-9-23(3)10-18-27)34-28-19-11-24(4)12-20-28/h5-20H,1-4H3,(H,31,32)(H,33,34) |
InChI-Schlüssel |
AWRNWQNPBDOBKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)C(=NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
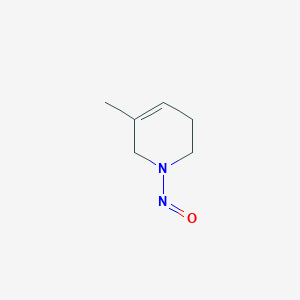
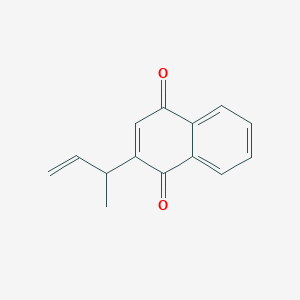

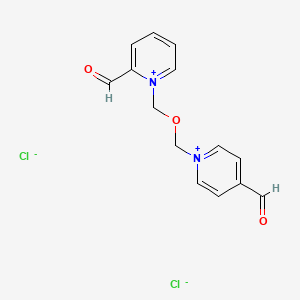
![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)
